Buphedrone Hydrochloride

Beschreibung

Categorization and Chemical Classification of Buphedrone (B1655700) Hydrochloride

Buphedrone, chemically known as 2-(methylamino)-1-phenylbutan-1-one, is classified as a synthetic cathinone (B1664624). nih.govunodc.orgnih.gov The cathinone class of compounds are β-keto analogues of phenethylamines. unodc.orgsmw.ch Buphedrone is structurally related to the naturally occurring stimulant cathinone, found in the khat plant (Catha edulis), and is also a positional isomer of mephedrone (B570743). soft-tox.orgwikipedia.orgnih.gov It is an analogue of methcathinone (B1676376). soft-tox.org

As a β-ketone, buphedrone is related to methamphetamine, with the key differences being the presence of a β-ketone group and an ethyl group replacing the methyl group at the alpha carbon position relative to the amine. wikipedia.org The free base form of buphedrone is noted to be unstable and can dimerize, a common characteristic of other α-amino ketones. wikipedia.org Consequently, it is typically produced and distributed as a hydrochloride salt to enhance its stability. wikipedia.orgmedkoo.com

In the United States, buphedrone is classified as a Schedule I controlled substance. wikipedia.orgcaymanchem.com

Table 1: Chemical and Physical Properties of Buphedrone Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(methylamino)-1-phenylbutan-1-one, monohydrochloride | caymanchem.com |

| Synonyms | α-Methylaminobutyrophenone (MABP) | soft-tox.orgwikipedia.org |

| Molecular Formula | C₁₁H₁₅NO · HCl | caymanchem.com |

| Molecular Weight | 213.7 g/mol | caymanchem.com |

| CAS Number | 166593-10-8 | wikipedia.orgcaymanchem.com |

Historical Context of this compound Emergence as a Novel Psychoactive Substance

While first synthesized in 1928, buphedrone emerged as a significant NPS in the late 2000s. wikipedia.org Its appearance on the recreational drug market was part of a broader trend of "designer drugs" created to circumvent existing drug laws. wikipedia.orgnih.gov The first seizure of buphedrone was reported in 2010. soft-tox.org In Poland, for instance, buphedrone was marketed in the latter half of 2010 following the ban of mephedrone. nih.gov The rise in the availability and use of synthetic cathinones like buphedrone became a notable concern for public health and law enforcement agencies globally. nih.govunodc.org

Research Significance and Academic Relevance of this compound Studies

The emergence of buphedrone and other NPS has prompted significant research activity. nih.govresearchgate.net Studies on buphedrone are crucial for several reasons. Firstly, they provide essential data for forensic and clinical toxicology to identify the substance in seized materials and biological samples. smolecule.comnih.gov Analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and Fourier-transform infrared spectroscopy (FTIR) have been characterized for its detection. soft-tox.orgnih.govnih.govherts.ac.uk

Secondly, understanding the pharmacology and metabolism of buphedrone is vital for public health. researchgate.netresearchgate.net Research has shown that buphedrone acts as a stimulant, increasing locomotor activity and potentiating dopamine (B1211576) release in the brain. wikipedia.orgnih.gov Studies in mice have indicated that its rewarding properties are mediated through the dopamine D1 receptor. researchgate.netnih.gov

Metabolism studies are also a key area of research. Buphedrone is thought to be metabolized through pathways similar to other cathinones, including β-keto reduction and N-demethylation. soft-tox.org In vivo studies in mice have identified several phase I metabolites, with N-dealkylation products being the most prominent. nih.govresearchgate.net Phase II metabolites, such as glucuronides and dicarboxylic acid conjugates, have also been tentatively identified. nih.gov The identification of these metabolites is critical for developing reliable methods to detect buphedrone consumption. nih.govsmolecule.com

Table 2: Investigated Metabolic Pathways of Buphedrone

| Metabolic Pathway | Description | Source |

|---|---|---|

| β-Keto Reduction | The ketone group is reduced to a hydroxyl group. | soft-tox.org |

| N-Demethylation | The methyl group attached to the nitrogen is removed. | soft-tox.org |

| N-Dealkylation | Removal of the N-alkyl group. | nih.govresearchgate.net |

| 4-Aryl Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | nih.gov |

| Phase II Conjugation | Formation of glucuronide and dicarboxylic acid conjugates. | nih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Amfepramone |

| 2-Aminoindane (2-AI) |

| Amphetamine |

| Benzocaine |

| Buphedrone |

| This compound |

| Butylone |

| Caffeine |

| Cathine |

| Cathinone |

| Cocaine |

| Dextromethorphan |

| Diethylcathinone |

| 3,4-Dimethylmethcathinone |

| Ephedrine |

| Ethcathinone |

| 3-Fluoromethcathinone |

| 4-Fluoromethcathinone |

| 4-FMC |

| Ketamine |

| Lidocaine |

| Mephedrone |

| Methamphetamine |

| Methcathinone |

| Methedrone |

| 3,4-Methylenedioxyamphetamine (MDA) |

| 5,6-Methylenedioxy-2-aminoindane (MDAI) |

| 3,4-Methylenedioxypyrovalerone (MDPV) |

| 4-Methylethcathinone (4-MEC) |

| Methylone |

| N-ethylbuphedrone (NEB) |

| N-ethylhexedrone (NEH) |

| Naphyrone |

| Nor-mephedrone |

| Pentedrone (B609907) |

| Procaine |

| Pseudoephedrine |

| α-Pyrrolidinobutiophenone (PBP) |

| α-Pyrrolidinopentiophenone (α-PVP) |

| α-Pyrrolidinopropiophenone (α-PPP) |

| Pyrovalerone |

| Raclopride (B1662589) |

| SCH23390 |

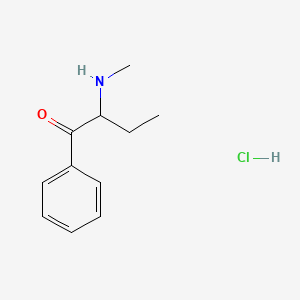

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(methylamino)-1-phenylbutan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-3-10(12-2)11(13)9-7-5-4-6-8-9;/h4-8,10,12H,3H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQBARDMJLAIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166593-10-8 | |

| Record name | 166593-10-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Precursor Pathways of Buphedrone Hydrochloride

Established Synthetic Methodologies for Buphedrone (B1655700) Hydrochloride Production

The synthesis of buphedrone, also known as α-methylamino-butyrophenone (MABP), was first reported in 1928. wikipedia.org As a β-keto-phenethylamine, its synthesis is often accomplished through methods common for this class of compounds. mdpi.comnih.gov One established method involves the α-bromination of a propiophenone (B1677668) derivative, followed by a reaction with methylamine (B109427). unodc.org This general approach can be adapted to produce a variety of cathinone (B1664624) derivatives. unodc.org

Another common synthetic route is reductive amination. This typically involves reacting a ketone precursor, such as 1-phenylbutan-1-one, with methylamine in the presence of a reducing agent like sodium cyanoborohydride under acidic conditions. The final step in the production of the stable salt form is the reaction of the buphedrone free base with hydrochloric acid to yield buphedrone hydrochloride. smolecule.com Due to the instability of the free base, cathinones are typically isolated as their hydrochloride or hydrobromide salts. unodc.orgnih.gov

Researchers have synthesized and characterized this compound as a reference material to aid in its identification in forensic analysis. nih.gov The synthesis and characterization data, including FTIR, FT-Raman, NMR, GC/MS, and ESI-HRMS, are available in the scientific literature. nih.gov

Precursor Chemistry and Reactivity Profiles

The primary precursors for the synthesis of buphedrone are propiophenone derivatives and methylamine. unodc.org For instance, 1-phenylbutan-1-one can serve as a key starting material. The reactivity of these precursors is central to the synthetic pathways. The α-carbon to the carbonyl group in propiophenone is susceptible to halogenation, such as bromination, creating a reactive site for subsequent nucleophilic substitution by an amine. unodc.org

The reactivity of buphedrone itself is characteristic of β-aminoketones. rsc.org These compounds can undergo various reactions, including oxidation, reduction, and substitution. The presence of both a primary or secondary amine and a ketone functional group makes them prone to dimerization. wikipedia.org

Dimerization and Stability Considerations of Buphedrone Free Base

Buphedrone, in its free base form, is known to be unstable. wikipedia.org Like other α-aminoketones, it is susceptible to dimerization. wikipedia.orgwikipedia.org This dimerization process can lead to the formation of a dihydropyrazine (B8608421) dimer, which can then rearrange to form what are known as 'isocathinones'. europa.eu The instability of the free base is a significant consideration in its handling and storage, which is why it is most commonly available as a hydrochloride salt. wikipedia.orgsmolecule.com

Studies on the stability of synthetic cathinones, including buphedrone, in biological samples have shown that degradation is a significant issue. The stability is highly dependent on factors such as temperature and pH. nih.govspringermedizin.deoup.comoup.comresearchgate.net For example, significant losses of buphedrone have been observed in urine samples stored at room temperature within a short period. oup.com Storage at lower temperatures and in acidic conditions generally improves stability. oup.comresearchgate.net

Analog Development and Structure-Activity Relationship (SAR) Implications in Synthesis

The core structure of cathinone allows for various modifications to create a wide range of analogs. mdpi.com These modifications can occur at the aromatic ring, the α-carbon, or the amino group. mdpi.comeuropa.eu The synthesis of these analogs is often driven by a desire to understand the structure-activity relationships (SAR) of this class of compounds. nih.govacs.org

For buphedrone, which has an ethyl group at the α-position, analogs have been synthesized by altering this side chain or by substituting the phenyl ring. nih.govnih.gov For example, pentedrone (B609907) is an analog of buphedrone with a propyl group instead of an ethyl group at the α-position. nih.gov The synthesis of such analogs has provided insights into how changes in the chemical structure affect the compound's properties. nih.govacs.orgresearchgate.net

SAR studies have shown that the length of the alkyl chain at the α-carbon and the nature of the substituents on the aromatic ring are key factors in determining the cytotoxic profile of cathinones. nih.gov For instance, increasing the length of the lipophilic chain on the alpha carbon has been shown to be a key point for the cytotoxicity of these compounds. nih.gov The synthesis of a variety of analogs is crucial for developing a comprehensive understanding of the SAR for this class of molecules. mdpi.com

Advanced Analytical Chemistry Techniques for Buphedrone Hydrochloride Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are instrumental in elucidating the structural features of buphedrone (B1655700) hydrochloride by examining its interaction with electromagnetic radiation. nih.govmdpi.comherts.ac.uk

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The infrared spectrum of buphedrone hydrochloride exhibits characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds. researchgate.net A strong absorption band is typically observed in the range of 1674–1700 cm⁻¹, which is indicative of the carbonyl (C=O) group stretching vibration. researchgate.net Another significant set of bands appears between 2400 cm⁻¹ and 2700 cm⁻¹, corresponding to the amine salt. researchgate.net Additionally, vibrations associated with the aromatic ring (C=C) are found in the 1580–1605 cm⁻¹ region. researchgate.net Aryl C-H and alkyl C-H stretching vibrations are observed at approximately 3024–3063 cm⁻¹ and 2711–2952 cm⁻¹, respectively. researchgate.net

Table 1: Key FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group Assignment |

| 3024-3063 | Aryl C-H stretch |

| 2711-2952 | Alkyl C-H stretch |

| 2400-2700 | Amine salt |

| 1674-1700 | Carbonyl (C=O) stretch |

| 1580-1605 | Aromatic ring (C=C) stretch |

Data sourced from multiple analytical studies. researchgate.net

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing both bulk and trace amounts of a substance. herts.ac.ukojp.gov This non-destructive technique can be used as a screening tool, with confirmatory analysis performed in a laboratory setting. mdpi.com Similar to FTIR, Raman spectroscopy can distinguish between positional isomers of cathinones based on their unique spectral fingerprints, which are sensitive to rearrangements in the alkyl chain and on the phenyl ring. ojp.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an unparalleled method for the complete structural elucidation of organic molecules like this compound. nih.govswgdrug.org

¹H NMR (Proton NMR): This technique provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, the protons of the terminal methyl group (H-5) typically appear around 0.86 ppm. mdpi.comresearchgate.net

¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. For this compound, the carbonyl carbon (C-1) resonates at approximately 195.9 ppm. mdpi.com The methine carbon (C-2) is found around 59.9 ppm, while the methyl carbons (C-1" and C-3) appear at about 31.5 ppm and 16.3 ppm, respectively. mdpi.com

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (Carbonyl) | ~195.9 |

| C-2 (Methine) | ~59.9 |

| C-1" (N-Methyl) | ~31.5 |

| C-3 (Ethyl) | ~16.3 |

Data derived from spectroscopic analysis. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, the UV-Vis spectrum typically shows a maximum absorption (λmax) at approximately 248-250 nm in methanol. researchgate.netsmolecule.comcaymanchem.comlipomed-shop.comrcaap.pt This absorption is attributed to the π→π* electronic transitions within the phenyl group. smolecule.com While useful, UV spectrophotometry is often considered a Category C technique and should be used in conjunction with more specific methods for definitive identification. mdpi.com

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. nih.govherts.ac.ukdeepdyve.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis, combining the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. nih.govherts.ac.ukresearchgate.netswgdrug.org In a typical GC-MS analysis of this compound, the sample, dissolved in a solvent like chloroform, is injected into the gas chromatograph. swgdrug.org The compound then travels through a capillary column (e.g., DB-1 MS) and is separated from other components based on its volatility and interaction with the column's stationary phase. swgdrug.org Following separation, the molecule enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule, allowing for its positive identification. swgdrug.org For this compound, a common retention time is approximately 6.635 minutes under specific GC conditions. swgdrug.org

Table 3: Typical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Sample Preparation | ~1 mg/mL in chloroform |

| GC Column | DB-1 MS (30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium at 1 mL/min |

| Injector Temperature | 280°C |

| MSD Transfer Line Temp. | 280°C |

| Oven Program | 100°C (1 min), then ramp to 300°C at 12°C/min, hold for 9 min |

| Injection | 1 µL, 20:1 split ratio |

| Mass Scan Range | 30-550 amu |

| Retention Time | ~6.635 min |

Data sourced from a standardized analytical method. swgdrug.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the specific and sensitive identification and quantification of buphedrone in various matrices. nih.govresearchgate.net This technique is favored in forensic toxicology for its ability to analyze complex biological samples with high selectivity. ojp.gov In a typical LC-MS/MS workflow, buphedrone is first separated from other compounds in the sample via liquid chromatography. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratios of the parent ion and its fragments create a unique "fingerprint" for the compound.

For buphedrone, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 178. lisbonaddictions.eu This precursor ion is then subjected to collision-induced dissociation to produce characteristic product ions. Common product ions for buphedrone include those at m/z 160, 132, 119, and 91, which are used for its unambiguous identification and quantification through Multiple Reaction Monitoring (MRM). lisbonaddictions.eu The MRM transitions, such as 178 > 160 and 178 > 132, provide a high degree of specificity. lisbonaddictions.eu

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, offers even greater analytical power by providing highly accurate mass measurements. researchgate.netmdpi.com This allows for the determination of the elemental composition of buphedrone and its metabolites, aiding in their identification, especially when reference standards are unavailable. researchgate.netnih.govx-mol.com For instance, HRMS can differentiate buphedrone from other compounds with the same nominal mass but different elemental formulas. In a study comparing HRMS (Orbitrap) with triple quadrupole (QqQ) MS for the analysis of synthetic cathinones in oral fluid, the limit of quantification for buphedrone using Orbitrap was found to be 0.100 ng/g⁻¹. mdpi.com

The table below summarizes typical LC-MS/MS parameters used for the analysis of buphedrone.

| Parameter | Value | Reference |

| Precursor Ion [M+H]⁺ | 178 m/z | lisbonaddictions.eu |

| Cone Voltage | 12 V | lisbonaddictions.eu |

| MRM Transition 1 (Quantification) | 178 > 160 (Collision Energy: 15 eV) | lisbonaddictions.eu |

| MRM Transition 2 (Confirmation) | 178 > 132 (Collision Energy: 15 eV) | lisbonaddictions.eu |

| Common Product Ions | 91, 119, 131, 132, 145, 147, 160 m/z | lisbonaddictions.eu |

Supercritical Fluid Chromatography (SFC) with Mass Detection

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. While less common than LC for the analysis of new psychoactive substances (NPS), SFC coupled with mass spectrometry offers certain advantages. uva.nl It can provide different selectivity compared to reversed-phase LC, which can be beneficial for separating isomeric compounds.

The application of SFC for the specific analysis of buphedrone is not as extensively documented as LC-MS or GC-MS. However, the technique holds potential for the chiral separation of cathinone (B1664624) analogues, which is important as different enantiomers can exhibit distinct pharmacological activities. The use of SFC in the analysis of NPS positional isomers is considered a niche area, and more research is needed to establish its utility for routine forensic analysis of compounds like buphedrone. uva.nl

Forensic Analytical Methodologies for this compound Detection

Detection in Biological Matrices (Preclinical and Forensic Contexts)

The detection of buphedrone in biological samples such as blood and urine is crucial for both clinical toxicology and forensic investigations. nih.gov LC-MS/MS is the most widely employed technique for this purpose due to its high sensitivity and specificity. nih.govresearchgate.net

In blood, buphedrone has been detected in various forensic cases. For example, in one case report, a buphedrone concentration of 127 ng/mL was found in the blood of a deceased individual. nih.gov Another case reported a concentration of 3 ng/mL in the blood of a drug user. nih.gov A validated LC-MS/MS screening method for 120 NPS in blood reported a limit of quantification for buphedrone between 0.02 and 1.5 ng/mL. mdpi.com Another study developing a GC-MS method after microwave-assisted derivatization reported a linearity range for buphedrone in whole blood between 5 and 500 ng/mL. oup.com

In urine, buphedrone and its metabolites are excreted. soft-tox.org Analysis of urine samples can therefore indicate prior exposure to the substance. soft-tox.org Preclinical studies in mice have identified several phase I and phase II metabolites of buphedrone in urine. nih.govx-mol.com The parent compound, buphedrone, was quantified in mice urine at a concentration of 146.2 ± 14.9 µg/mL after a single administration. nih.govx-mol.com N-dealkylation was found to be a major metabolic pathway. nih.govx-mol.com The use of stable isotope-labeled internal standards, such as buphedrone-d3, is recommended for accurate quantification in biological matrices to compensate for matrix effects. cerilliant.com

The following table presents a summary of buphedrone detection in different biological matrices.

| Biological Matrix | Analytical Technique | Reported Concentration/LOD | Context | Reference |

| Blood | LC-MS/MS | 127 ng/mL | Post-mortem | nih.gov |

| Blood | LC-MS/MS | 3 ng/mL | Drug user | nih.gov |

| Blood | GC-MS | LOD: 25 ng/mL | Forensic | ojp.gov |

| Blood | LC-MS/MS | LOQ: 0.02-1.5 ng/mL | Forensic Screening | mdpi.com |

| Blood | GC-MS | Linearity: 5-500 ng/mL | Forensic | oup.comubi.pt |

| Urine | GC/MS | Detected | Forensic | soft-tox.org |

| Urine | HPLC-MS/MS | 146.2 ± 14.9 µg/mL | Preclinical (mice) | nih.govx-mol.com |

| Urine | LC-HRMS | MQL: 0.100 ng g⁻¹ | Method Comparison | mdpi.com |

Challenges in Forensic Identification of this compound and its Analogues

A significant challenge in the forensic identification of buphedrone is its structural similarity to other synthetic cathinones, particularly its positional isomers. nih.govnih.gov Compounds with the same molecular formula and weight (isomers) can produce very similar mass spectra under standard electron ionization (EI) conditions used in GC-MS, making their differentiation difficult. jasco.com.brresearchgate.net This is a critical issue as different isomers can have varying legal statuses and pharmacological effects. uva.nl

For example, buphedrone is a positional isomer of the well-known cathinone mephedrone (B570743) (4-methylmethcathinone). nih.gov Techniques like GC-MS and LC-MS/MS are essential to distinguish them. researchgate.net While chromatographic separation can often resolve isomers, co-elution is possible. uva.nl In such cases, advanced mass spectrometric techniques are required. Tandem mass spectrometry (MS/MS) can sometimes differentiate isomers based on the relative intensities of their product ions. nih.govd-nb.info

The proliferation of buphedrone analogues, where the structure is slightly modified (e.g., by adding a substituent to the phenyl ring), further complicates forensic analysis. nih.govresearchgate.net Chemical ionization-tandem mass spectrometry (CI-MS/MS) has been shown to be effective in discriminating aromatic positional isomers of methylbuphedrones and methoxybuphedrones after derivatization. nih.govresearchgate.net Another challenge is the potential for thermal degradation of cathinones in the hot injector of a gas chromatograph, which can lead to the formation of artifacts and complicate spectral interpretation. ojp.govnih.gov This underscores the preference for LC-MS based methods, which are less prone to such issues. ojp.govmdpi.com

Isotopic Derivatives and Reference Material Synthesis for Analytical Applications

The synthesis of isotopically labeled derivatives and certified reference materials of buphedrone is crucial for the accuracy and reliability of analytical methods. nih.govtusnovics.pl Stable isotope-labeled internal standards, such as deuterated buphedrone (e.g., buphedrone-d3 or buphedrone-d5), are essential for quantitative analysis using mass spectrometry. nih.govcerilliant.com These standards have a slightly higher mass than the target analyte but exhibit nearly identical chemical and physical properties. nih.gov

When added to a sample at a known concentration before extraction and analysis, the isotopic derivative co-elutes with the unlabeled buphedrone. cerilliant.com By measuring the ratio of the analyte to the internal standard, any loss of analyte during sample preparation or variations in instrument response can be accurately corrected for. This leads to more precise and accurate quantification, which is vital in forensic toxicology. cerilliant.com

Certified reference materials (CRMs) for this compound and its metabolites, such as Buphedrone Ephedrine Metabolite-D3, are commercially available. cerilliant.com These are highly pure and well-characterized substances that are used to calibrate analytical instruments, validate methods, and as quality control materials to ensure the reliability of analytical results. tusnovics.pl The synthesis of these reference materials involves chemical reactions to introduce stable isotopes (like deuterium) into the buphedrone molecule or to produce its metabolites. lisbonaddictions.eu

The table below lists some available isotopic derivatives and reference materials for buphedrone.

| Compound Name | Application | Supplier Type | Reference |

| Buphedrone-d3 Hydrochloride | Internal Standard for Mass Spectrometry | Commercial Supplier | lgcstandards.com |

| [2H5]-Buphedrone HCl | Internal Standard for LC/MS Quantification | Commercial Supplier | |

| Buphedrone Ephedrine Metabolite-D3 HCl | Internal Standard for Metabolite Quantification | Commercial Supplier | cerilliant.com |

| This compound | Analytical Reference Standard | Commercial Supplier | tusnovics.pl |

Pharmacological Mechanisms and Preclinical Behavioral Neuroscience of Buphedrone Hydrochloride

Neurotransmitter Transporter Interactions

Buphedrone's mechanism of action involves significant interactions with the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and to a lesser extent, serotonin (B10506) (SERT). smw.chnih.gov Like other methamphetamine-like cathinones, it influences the normal uptake and release of these crucial neurotransmitters. smw.ch Studies utilizing human embryonic kidney (HEK 293) cells that express human monoamine transporters have been instrumental in elucidating these interactions. nih.gov

Research shows that while all tested cathinones in one study were potent norepinephrine uptake inhibitors, they displayed varied profiles for dopamine versus serotonin transporter inhibition and monoamine release effects. nih.gov Buphedrone (B1655700), specifically, is characterized as a preferential inhibitor of norepinephrine and dopamine uptake. nih.gov

| Transporter | Interaction Type | Potency (IC50 nM) | Release Action |

|---|---|---|---|

| Dopamine (DAT) | Uptake Inhibition | 1680 ± 220 | No |

| Norepinephrine (NET) | Uptake Inhibition | 311 ± 38 | Yes |

| Serotonin (SERT) | Uptake Inhibition | 5190 ± 410 | No |

Data sourced from Simmler et al., 2014, as presented in related studies.

Buphedrone functions as an inhibitor of the dopamine transporter. nih.gov It demonstrates a less potent inhibitory action at the DAT compared to the norepinephrine transporter. nih.gov Unlike some other cathinones, buphedrone does not act as a dopamine-releasing agent. nih.gov This mechanism of potentiating dopamine by blocking its reuptake contributes to its stimulant effects. wikipedia.org The interaction with DAT is a key factor in the rewarding properties and abuse potential observed in preclinical models. researchgate.netnih.gov The DAT/SERT inhibition ratio for buphedrone is similar to that of methamphetamine, indicating a high inhibitory potency at DAT and a low potency at SERT. smw.ch

Buphedrone's interaction with the serotonin transporter is significantly weaker than its effects on DAT and NET. nih.gov It exhibits a low potency for inhibiting serotonin uptake and does not induce serotonin release. nih.gov This low affinity for SERT is a common characteristic among methamphetamine-like cathinones. smw.ch The pronounced selectivity for dopamine and norepinephrine transporters over the serotonin transporter is a defining feature of its pharmacological profile. nih.govacs.org

The most potent interaction of buphedrone is with the norepinephrine transporter, where it acts as a strong uptake inhibitor. nih.gov In addition to inhibiting reuptake, buphedrone is also a norepinephrine-releasing agent. nih.gov This dual action on the noradrenergic system, combining uptake inhibition with induced release, distinguishes it from other cathinones like pentedrone (B609907), which are purely uptake inhibitors. nih.gov

Serotonin Transporter (SERT) Activity

Receptor Binding and Activation Studies

Beyond transporter interactions, the effects of buphedrone are also mediated by its influence on neurotransmitter receptors, particularly dopamine receptors.

Preclinical studies have definitively implicated the dopamine D1 receptor in the rewarding effects of buphedrone. researchgate.netnih.gov In mouse models, the administration of buphedrone supported conditioned place preference (CPP) and self-administration, which are indicators of rewarding properties. researchgate.netnih.gov

Crucially, the rewarding effects of buphedrone were blocked by the administration of SCH23390, a D1 dopamine receptor antagonist. researchgate.netnih.gov Conversely, the D2 dopamine receptor antagonist, raclopride (B1662589), had no effect on preventing buphedrone-induced CPP. researchgate.netnih.gov Raclopride did, however, partially attenuate the increase in locomotor activity caused by buphedrone, while SCH23390 completely blocked it. researchgate.net Furthermore, Western blot analysis revealed that repeated treatment with buphedrone led to an increase in the expression of the D1 dopamine receptor in key brain regions like the dorsal striatum and nucleus accumbens. researchgate.netnih.gov These findings collectively demonstrate that buphedrone's rewarding properties are mediated through the activation of the D1 dopamine receptor. researchgate.netnih.gov

The pharmacological characterization of buphedrone and other synthetic cathinones relies on standardized in vitro assay methods. nih.gov A common and effective methodology involves the use of human embryonic kidney (HEK 293) cells heterologously expressing human monoamine transporters (hDAT, hSERT, and hNET). nih.govnih.gov This system allows for the precise measurement of a compound's ability to inhibit neurotransmitter uptake or induce its release. nih.gov

For uptake inhibition assays, these cells are exposed to a radiolabeled neurotransmitter (like [³H]dopamine) and the test compound, and the concentration at which the compound inhibits 50% of the uptake (IC50) is determined. nih.gov For release assays, cells are first preloaded with the radiolabeled neurotransmitter, and then the ability of the test compound to evoke its release is measured. nih.gov It is crucial to distinguish between these two mechanisms—uptake inhibition versus substrate-induced release—as they represent different modes of action at the transporter. nih.gov The structural features of cathinone (B1664624) analogues, such as the bulkiness of the amine substituent, can determine whether the compound acts as a transporter inhibitor or a releasing agent. nih.gov

Dopamine Receptor Subtype Involvement (e.g., D1 Receptor Activation)

Preclinical In Vivo Behavioral Pharmacology

The in vivo behavioral pharmacology of buphedrone has been explored through various established animal testing paradigms, revealing its potential for abuse and its impact on motor activity.

Conditioned Place Preference (CPP) Studies in Animal Models

Conditioned Place Preference (CPP) is a widely used paradigm to evaluate the rewarding effects of substances. nih.govnih.govfrontiersin.org In this model, an animal learns to associate a specific environment with the effects of a drug. nih.govfrontiersin.org A preference for the drug-paired environment is indicative of the substance's rewarding properties. nih.govnih.gov

Studies have demonstrated that buphedrone induces CPP in mice. researchgate.netnih.gov Specifically, mice conditioned with buphedrone showed a significant preference for the drug-paired compartment compared to a saline-conditioned group. researchgate.net This effect was found to be dose-dependent, with higher doses leading to a more pronounced preference. researchgate.net Research has also indicated that the rewarding effects of buphedrone, as measured by CPP, are mediated by the dopamine D1 receptor. researchgate.netnih.gov The administration of a D1 dopamine antagonist, SCH23390, was shown to prevent the development of buphedrone-induced CPP, while a D2 dopamine antagonist, raclopride, had no effect. researchgate.netnih.gov

| Buphedrone CPP Study in Mice | |

| Model | Conditioned Place Preference (CPP) |

| Animal | Mice |

| Findings | Buphedrone induced a significant conditioned place preference. |

| Mechanism | The rewarding effects were blocked by a dopamine D1 antagonist (SCH23390) but not a D2 antagonist (raclopride). researchgate.netnih.gov |

Locomotor Activity Assessments

The impact of buphedrone on spontaneous movement is assessed through locomotor activity tests. researchgate.netnih.gov These assessments typically measure the distance traveled by an animal in a controlled environment after drug administration. researchgate.net

Buphedrone has been shown to significantly enhance locomotor activity in rodents. researchgate.netnih.govcaymanchem.com This hyperlocomotion is a characteristic effect of psychostimulant drugs. wikipedia.org Similar to its rewarding effects, the increase in locomotor activity induced by buphedrone is linked to the dopaminergic system. researchgate.netnih.gov The administration of the dopamine D1 antagonist SCH23390 blocked the increase in locomotor activity caused by buphedrone. researchgate.netnih.gov In contrast, the D2 antagonist raclopride only partially attenuated this effect. researchgate.netnih.gov

| Buphedrone Locomotor Activity Study | |

| Model | Locomotor Activity Test |

| Animal | Mice |

| Findings | Buphedrone significantly increased locomotor activity. researchgate.net |

| Mechanism | The increased activity was blocked by a dopamine D1 antagonist (SCH23390) and partially attenuated by a D2 antagonist (raclopride). researchgate.netnih.gov |

Behavioral Sensitization Models

Behavioral sensitization refers to the augmented motor-stimulant response that occurs with repeated, intermittent administration of a psychostimulant. researchgate.net This phenomenon is thought to reflect underlying neuroplastic changes in the brain that may contribute to drug craving and relapse. researchgate.net

In animal models, repeated treatment with buphedrone has been shown to produce behavioral sensitization. researchgate.netnih.gov Specifically, mice pre-treated with buphedrone exhibited a significantly enhanced locomotor response when subsequently challenged with methamphetamine, a potent psychostimulant. researchgate.net This finding suggests that buphedrone can induce lasting neuroadaptations that render the animal more sensitive to the motor-stimulating effects of other psychostimulants. researchgate.net

Self-Administration Paradigms in Animal Models

Self-administration studies are considered the gold standard for assessing the reinforcing properties and abuse liability of a drug. nih.govnih.gov In this paradigm, animals learn to perform a specific action, such as pressing a lever, to receive an infusion of the drug. nih.gov

Research has demonstrated that buphedrone supports self-administration in animal models. researchgate.netnih.govcaymanchem.com This indicates that the drug has reinforcing effects, meaning that animals will actively work to obtain it. The willingness of animals to self-administer buphedrone provides strong evidence for its abuse potential. researchgate.net

Structure-Activity Relationships (SAR) in Pharmacological Efficacy

The pharmacological effects of synthetic cathinones are significantly influenced by their chemical structure. nih.gov Structure-activity relationship (SAR) studies aim to identify how modifications to different parts of the cathinone molecule affect its pharmacological properties. acs.org

Influence of α-Carbon Side-Chain Length

The length of the alkyl side-chain attached to the α-carbon of the cathinone scaffold plays a crucial role in determining the compound's potency and effects. acs.orgacs.org Buphedrone is characterized by an ethyl group at this position. wikipedia.org

Metabolic Pathways and Metabolite Profiling of Buphedrone Hydrochloride

In Vitro Metabolic Studies

In vitro models are fundamental in predicting the metabolic fate of compounds in living organisms. nih.gov For buphedrone (B1655700), these studies have primarily utilized liver-derived systems to simulate its hepatic metabolism.

Human liver microsomes (HLM) are a standard in vitro tool containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. murdoch.edu.au Studies involving HLM have been crucial in elucidating the initial steps of buphedrone biotransformation. Research has indicated that common metabolic pathways for N-alkylated cathinone (B1664624) derivatives like buphedrone in HLM include N-demethylation and the reduction of the β-keto group. murdoch.edu.au

One study investigating the interaction of buphedrone with CYP enzyme systems found it to be an inhibitor of CYP2D6. okstate.edu However, in the same study, incubation with a microsomal preparation containing twenty hepatic enzymes did not result in a significant decrease in the parent compound's concentration over a one-hour period. okstate.edu While direct metabolism was not extensively quantified in this specific experiment, the inhibition of a major drug-metabolizing enzyme like CYP2D6 suggests a significant interaction with hepatic metabolic pathways. okstate.edu For comparison, studies on the related synthetic cathinone N-ethylhexedrone in HLM have identified that Phase I metabolites were primarily formed by CYP1A2, CYP2C9, CYP2C19, and CYP2D6 enzymes. researchgate.net

Hepatocytes, the main cells of the liver, provide a more complete metabolic picture than microsomes as they contain both Phase I and Phase II enzymes. nih.gov Research using primary rat hepatocytes (PRH) has demonstrated that hepatic metabolism plays a role in the biotransformation of buphedrone. nih.govup.pt In these studies, the co-exposure of PRH to buphedrone and CYP450 inhibitors confirmed that its metabolism is mediated by these enzymes. nih.govup.pt The investigation was conducted using various hepatic cell models, including PRH, HepaRG, and HepG2 cells. nih.gov

Liver Microsomal Metabolism

Preclinical In Vivo Metabolite Identification and Excretion Profiles

Preclinical studies, typically in animal models, are vital for understanding the complete metabolic profile and excretion patterns of a compound. qps.com Research in mice has provided significant insights into the biotransformation of buphedrone. researchgate.netnih.gov

Phase I metabolism of buphedrone involves several key reactions that modify its chemical structure. nih.govnottingham.ac.uk In vivo studies in mice have identified similar metabolic pathways for buphedrone and the related compound N-ethylhexedrone. researchgate.netnih.gov The primary Phase I pathways observed are N-dealkylation, reduction of the ketone group, and hydroxylation of the aromatic ring. researchgate.netnih.gov

It is generally understood that buphedrone's metabolism follows that of other cathinones, primarily involving β-keto reduction to the corresponding alcohol and N-demethylation. soft-tox.org The metabolites resulting from these transformations include diastereomers of 2-methylamino-1-phenylbutan-1-ol (from β-keto reduction) and 2-amino-1-phenylbutan-1-ol (from N-demethylation and β-keto reduction). soft-tox.org Studies on urine from mice administered buphedrone showed that metabolites derived from N-dealkylation were the most abundantly excreted. researchgate.netnih.gov

Table 1: Identified Phase I Metabolites of Buphedrone in Preclinical Studies

| Metabolic Pathway | Resulting Metabolite(s) | Reference |

|---|---|---|

| β-Keto Reduction | 2-methylamino-1-phenylbutan-1-ol | soft-tox.org |

| N-dealkylation | Metabolites derived from N-dealkylation | researchgate.netnih.gov |

| N-dealkylation & β-Keto Reduction | 2-amino-1-phenylbutan-1-ol | soft-tox.org |

This table is based on data from preclinical in vivo studies.

Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to increase their polarity and facilitate elimination. nih.gov For synthetic cathinones, glucuronidation is a major Phase II pathway, particularly for metabolites that have undergone hydroxylation or keto-reduction. researchgate.net

In a study on mice, various Phase II metabolites of buphedrone were tentatively identified in urine samples. researchgate.netnih.gov These included N-acetylated metabolites, glucuronide conjugates, and dicarboxylic acid conjugates. researchgate.netnih.gov The identification of dicarboxylic acid conjugates was a novel finding for non-ring substituted synthetic cathinones. researchgate.netnih.gov

Table 2: Identified Phase II Conjugation Pathways for Buphedrone Metabolites

| Conjugation Pathway | Description | Reference |

|---|---|---|

| N-acetylation | Addition of an acetyl group. | researchgate.netnih.gov |

| Glucuronidation | Conjugation with glucuronic acid, a common pathway for cathinone metabolites. researchgate.net | researchgate.netnih.gov |

This table is based on data from preclinical in vivo studies.

Phase I Biotransformation Pathways (e.g., N-dealkylation, Ketone Reduction, Hydroxylation)

Implications of Metabolite Identification for Forensic Science

The characterization of drug metabolites is of paramount importance in forensic and clinical toxicology. murdoch.edu.au It allows for the development of reliable analytical methods to confirm substance use, as parent compounds may be metabolized quickly and present in very low concentrations or be entirely absent in biological samples like urine. soft-tox.orgresearchgate.net

For buphedrone, its reduced metabolites are considered better long-term markers of consumption than the parent drug itself. soft-tox.org Analysis of urine samples has shown that metabolites such as the diastereomers of 2-methylamino-1-phenylbutan-1-ol and 2-amino-1-phenylbutan-1-ol can be abundant, while the parent buphedrone is often detected at low levels or not at all. soft-tox.org The identification of unique metabolites is crucial for distinguishing buphedrone use from that of other structurally similar synthetic cathinones, which can sometimes produce common metabolites. murdoch.edu.ausoft-tox.org Therefore, knowledge of the complete metabolic profile, including both Phase I and Phase II metabolites, is essential for forensic laboratories to accurately identify markers of consumption and confirm exposure. murdoch.edu.auresearchgate.net

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| Buphedrone Hydrochloride |

| Buphedrone |

| N-ethylhexedrone |

| N-ethyl heptedrone |

| 2-methylamino-1-phenylbutan-1-ol |

| 2-amino-1-phenylbutan-1-ol |

| Cathinone |

| Methcathinone (B1676376) |

| N-ethylbuphedrone (NEB) |

| α-pyrrolidinobutiophenone (PBP) |

| Butylone |

| 3,4-dimethylmethcathinone (3,4-DMMC) |

| Mephedrone (B570743) |

| N-acetylated metabolites |

| Glucuronide conjugates |

Preclinical Toxicological Investigations of Buphedrone Hydrochloride

In Vitro Cytotoxicity Assessments

In vitro studies have been crucial in elucidating the direct cytotoxic effects of buphedrone (B1655700) hydrochloride on various cell types, with a significant focus on neuronal and microglial cells, which are fundamental components of the central nervous system.

Neuronal Cell Viability Studies

Research using human nerve cell lines has demonstrated that buphedrone can induce a loss of neuronal viability. nih.gov Specifically, in studies involving differentiated SH-SY5Y human neuronal cells, buphedrone was found to cause a concentration-dependent decrease in cell viability. nih.govacs.org One study reported that buphedrone, along with twelve other synthetic cathinones, exhibited concentration-dependent toxicity in differentiated SH-SY5Y cells after 24 and 48 hours of exposure, with apoptotic cell death being a noted outcome. researchgate.net The concentration at which a 50% reduction in cell viability (EC50) occurred was established, providing a quantitative measure of its cytotoxic potential in these cells. researchgate.net For instance, buphedrone was found to reduce the viability of differentiated SH-SY5Y cells at a concentration of 100 μM. researchgate.net Another study corroborated these findings, showing that buphedrone caused neuronal viability loss at a concentration of 100 μM in human nerve cell lines. nih.gov

It has also been noted that the cytotoxicity of synthetic cathinones can be influenced by their chemical structure, such as the length of the alkyl chain on the alpha carbon. acs.orgresearchgate.net While buphedrone's specific structural contributions to cytotoxicity are part of a broader investigation into cathinone (B1664624) derivatives, it is clear that it possesses the ability to compromise neuronal cell health directly. acs.orgresearchgate.net

Table 1: In Vitro Cytotoxicity of Buphedrone Hydrochloride in Neuronal Cells

| Cell Line | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Human Nerve Cell Lines | 100 μM | Neuronal viability loss | nih.gov |

| Differentiated SH-SY5Y Cells | 100 μM | Reduced cell viability | researchgate.net |

Microglial Cell Responses and Activation

Microglia, the resident immune cells of the central nervous system, play a critical role in brain homeostasis and response to injury and pathogens. Studies have investigated the impact of buphedrone on these cells. Unlike some other synthetic cathinones, such as N-ethylhexedrone (NEH), which has been shown to be toxic to microglia and induce their activation, buphedrone's effects appear to be different. nih.gov Research indicates that while both buphedrone and NEH caused a loss of neuronal viability at similar concentrations, only NEH produced a comparable toxic effect in microglia. nih.gov

Specifically, buphedrone was found to cause early apoptosis in microglial cells, whereas NEH induced late apoptosis/necrosis. nih.gov This suggests that while buphedrone does have an impact on microglia, it does not trigger the same activation profile as some other cathinones. nih.gov Microglial activation is often characterized by morphological changes, such as the development of shorter and thicker branches, a phenomenon uniquely triggered by NEH in comparative studies. nih.gov Furthermore, NEH was more effective at increasing microglial lysosomal biogenesis than buphedrone. nih.gov These findings highlight that buphedrone and other synthetic cathinones can exert their neuro-microglia toxicities through distinct mechanisms. nih.gov

In Vivo Neurotoxicity Studies in Animal Models

Animal models provide a more complex biological system to study the neurotoxic effects of substances, allowing for the observation of behavioral changes and physiological responses that cannot be captured in vitro.

Behavioral and Neuro-Microglia Abnormalities in Preclinical Models

In vivo studies in mice have revealed that buphedrone can induce specific behavioral changes. Administration of buphedrone has been associated with behaviors such as jumping and aggressiveness, which differ from the effects of other synthetic cathinones like NEH that cause retropulsion and circling. nih.gov Additionally, buphedrone has been shown to induce anxiolytic-like behavior in mice. nih.gov

From a neurochemical perspective, repeated administration of buphedrone has been found to increase the expression of the D1 dopamine (B1211576) receptor in the dorsal striatum and nucleus accumbens in mice. researchgate.net This alteration in dopamine receptor expression is a key finding, as the dopaminergic system is heavily involved in reward, motivation, and motor control. researchgate.net Such changes suggest a potential for buphedrone to induce lasting neuroadaptations in brain regions critical for these functions. researchgate.net

Mechanistic Insights into Cellular Disruption

Understanding the molecular mechanisms by which buphedrone exerts its toxic effects is crucial for a complete toxicological profile. Research has pointed towards the induction of oxidative stress and mitochondrial dysfunction as key components of its cellular disruption.

Studies on various synthetic cathinones, including buphedrone, have shown that they can induce the production of reactive oxygen species (ROS). researchgate.netmdpi.com An overproduction of ROS can lead to oxidative stress, a condition that can damage cellular components like lipids, proteins, and DNA. In differentiated human SH-SY5Y neuronal cells, the cytotoxicity induced by several cathinones, including buphedrone, was found to be preventable by the antioxidant N-acetyl-L-cysteine (NAC), strongly implicating oxidative stress in the observed toxic events. researchgate.net

Mitochondrial dysfunction is another significant mechanism of buphedrone-induced toxicity. mdpi.com Mitochondria are vital for cellular energy production and are also key regulators of cell death pathways. Buphedrone, along with other cathinones, has been shown to cause mitochondrial and lysosomal dysfunction. mdpi.com This disruption of mitochondrial homeostasis can lead to a decrease in cellular energy (ATP) levels and can trigger apoptotic cell death. nih.govunl.pt In primary rat hepatocytes, buphedrone was found to disrupt mitochondrial homeostasis and induce features of both apoptosis and necrosis. nih.gov

Furthermore, buphedrone has been observed to increase the occurrence of acidic vesicular organelles, which is consistent with the activation of autophagy, a cellular process for degrading and recycling cellular components. nih.gov While autophagy can be a protective mechanism, its overactivation can also contribute to cell death. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| N-ethylhexedrone (NEH) | |

| Methamphetamine | |

| N-acetyl-L-cysteine (NAC) |

Legal and Regulatory Frameworks for Buphedrone Hydrochloride

International Control Regimes and Scheduling

Buphedrone (B1655700) is not currently scheduled under the United Nations' 1971 Convention on Psychotropic Substances or the 1961 Single Convention on Narcotic Drugs. wikipedia.orgunl.pt These international treaties form the backbone of global drug control, but their frameworks were established before the rapid proliferation of NPS like synthetic cathinones. wikipedia.orgunl.pt The United Nations Office on Drugs and Crime (UNODC) defines NPS as "substances of abuse, either in a pure form or a preparation, that are not controlled by the 1961 Single Convention on Narcotic Drugs or the 1971 Convention on Psychotropic Substances, but which may pose a public health threat". unl.pt

The process for international scheduling can be lengthy, requiring substantial evidence and review, which presents a challenge in keeping pace with the fast-emerging NPS market. unodc.org While some synthetic cathinones, such as mephedrone (B570743) and methylone, have been placed under international control, buphedrone has not. unl.ptunodc.org The UNODC, through its Early Warning Advisory (EWA) on NPS, monitors substances like buphedrone, gathering data to aid in risk assessment and provide information to member states. unodc.org This information is crucial for identifying the most harmful and prevalent NPS that may be prioritized for international review. unodc.org

National Regulatory Classifications (e.g., US Schedule I, German Anlage II)

In the absence of international mandates, individual nations have implemented their own controls on buphedrone. unodc.org These classifications are often based on the substance's chemical similarity to already controlled drugs.

In the United States , buphedrone is classified as a Schedule I controlled substance. wikipedia.orgcaymanchem.com This classification is designated for substances with a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. sc.gov Buphedrone's placement in Schedule I is often due to its status as a positional isomer of mephedrone, which is explicitly listed. wikipedia.orgfederalregister.gov

In Germany , buphedrone is listed as a controlled substance in Anlage II of the Betäubungsmittelgesetz (BtMG) or Narcotic Drugs Act. wikipedia.orgwikipedia.org Substances in Anlage II are marketable but not prescribable, meaning they can be traded with special authorization, typically for scientific or industrial purposes, but cannot be dispensed as medicine. wikipedia.org

In the United Kingdom , buphedrone falls under the category of Class B drugs. wikipedia.org This classification was established following a 2010 recommendation by the Advisory Council on the Misuse of Drugs (ACMD) to control synthetic cathinones. www.gov.uk

Other countries, such as China and Canada , have also implemented controls on buphedrone. wikipedia.orgiiab.me China added buphedrone to its list of controlled substances in October 2015. wikipedia.org In Canada, it is considered a Schedule I substance. iiab.me

Table of National Regulatory Classifications for Buphedrone

| Country | Legal Status/Schedule | Relevant Legislation/Authority |

|---|---|---|

| United States | Schedule I wikipedia.orgcaymanchem.com | Controlled Substances Act (CSA) wikipedia.orgsc.gov |

| Germany | Anlage II wikipedia.org | Betäubungsmittelgesetz (BtMG) wikipedia.org |

| United Kingdom | Class B wikipedia.org | Misuse of Drugs Act 1971 www.gov.uk |

| China | Controlled Substance wikipedia.org | China Food and Drug Administration wikipedia.org |

| Canada | Schedule I iiab.me | Controlled Drugs and Substances Act (CDSA) unodc.org |

| South Carolina (US) | Schedule I sc.gov | S.C. Controlled Substances Act sc.gov |

| Virginia (US) | Schedule I virginia.gov | Code of Virginia virginia.gov |

| Minnesota (US) | Schedule I mn.gov | MN Statutes mn.gov |

Legislative Responses to the Emergence of Novel Psychoactive Substances

The rapid emergence of NPS has strained traditional legislative models that control substances on an individual basis. unodc.org To counter this, many countries have adopted broader, more proactive legislative strategies. unodc.orgnih.gov

One common approach is analogue legislation , or the "Analogue Act" in the United States, which allows for the prosecution of substances that are "substantially similar" in chemical structure and pharmacological effect to a Schedule I or II drug. unodc.org This allows authorities to address new substances like buphedrone without needing to explicitly name them in the law. wikipedia.org

Another strategy is the implementation of generic or group-based controls . unodc.orgkarger.com This approach bans entire families of chemicals that share a common core structure. karger.com Several European nations and Japan have enacted such laws to pre-emptively ban groups of synthetic cathinones. www.gov.uk The UK's Misuse of Drugs Act 1971 uses generic definitions to control synthetic cathinones. www.gov.uk

More recently, some jurisdictions have introduced blanket bans on all psychoactive substances not otherwise regulated. The United Kingdom's Psychoactive Substances Act 2016 is a prominent example, making it illegal to produce, supply, or import any substance intended for human consumption that is capable of producing a psychoactive effect, with exemptions for substances like alcohol, tobacco, and medicinal products. service.gov.uk

These legislative efforts aim to close the legal loopholes that manufacturers of "legal highs" exploit, but they also create complexities for law enforcement and public health systems. nih.govmarshallcenter.org The transnational nature of the NPS market and differing national laws can hinder international cooperation. marshallcenter.org

Influence of Preclinical Research on Policy Development

Preclinical research is a cornerstone in the process of drug development and, consequently, in the formation of drug control policy. als.netppd.com This research, which involves laboratory studies (in vitro) and animal testing (in vivo), provides the foundational data on a substance's pharmacological properties and potential for harm, which policymakers use to make informed scheduling decisions. ppd.commedcraveonline.com

For a substance like buphedrone, preclinical studies are crucial for demonstrating its mechanism of action and abuse liability, which are key criteria for scheduling under frameworks like the U.S. Controlled Substances Act. caymanchem.comsc.gov Research showing that buphedrone increases locomotor activity and has rewarding properties in animal models provides scientific evidence supporting its classification as a substance with a high potential for abuse. caymanchem.com Federal law requires that potential treatments undergo extensive preclinical testing before they can be considered for human trials, a process that generates vital safety and efficacy data. als.net

The findings from preclinical research directly inform the risk assessments conducted by regulatory and health bodies. ppd.com For example, the U.S. Drug Enforcement Administration (DEA) relies on a comprehensive analysis, including preclinical data, to determine if a substance meets the criteria for placement in Schedule I. sc.gov This evidence-based approach is essential for justifying control measures and ensuring that legislative responses are proportional to the public health risks posed by a substance. karger.com However, the time required to conduct thorough preclinical research can be a limiting factor, sometimes taking months or years, which can delay policy responses to newly emerging NPS. xybion.comcellfield.tech

Epidemiological and Sociological Dimensions of Buphedrone Hydrochloride in Research Contexts

Forensic Seizure Trends and Illicit Market Emergence

Buphedrone (B1655700) hydrochloride emerged on the illicit drug market as a designer drug, part of the larger group of novel psychoactive substances (NPS). Its appearance is often linked to legislative actions against other popular synthetic cathinones. For instance, in Poland, buphedrone was first marketed in the second half of 2010 following the ban of mephedrone (B570743). nih.gov This illustrates a common trend in the illicit market where the control of one substance leads to the emergence of structurally similar, unscheduled alternatives.

Forensic analysis of seized materials provides insight into the prevalence and distribution of buphedrone. In Poland, between August 2010 and the time of a 2013 report, buphedrone was identified in 15 seized product samples. nih.gov Notably, it was the sole psychoactive substance in only five of these products, indicating a common practice of mixing it with other substances, primarily 4-MEC and MDPV. nih.gov The purity of buphedrone in seized powders was found to be in the range of 58-68%. nih.gov

Seizure data from various European countries and other regions confirm the presence of buphedrone in the illicit drug supply, although often at lower frequencies compared to more prominent cathinones like mephedrone. taylorandfrancis.comwww.gov.uk For example, a study analyzing seized products in Portugal identified buphedrone among eight other cathinone (B1664624) derivatives. researchgate.netmdpi.com In some cases, buphedrone was found alongside N-ethylcathinone and methedrone in products deceptively labeled as "plant feeders." mdpi.com The first seizure of buphedrone was reported in 2010. soft-tox.org

The illicit market for synthetic cathinones became evident in the mid-2000s. taylorandfrancis.com The continuous emergence of new derivatives like buphedrone poses a significant challenge for law enforcement and forensic chemists, requiring constant updates to analytical methods for detection and identification in seized materials. taylorandfrancis.comresearchgate.net

Table 1: Forensic Seizures of Buphedrone Hydrochloride

Wastewater-Based Epidemiology (WBE) for Population-Level Monitoring

Wastewater-based epidemiology (WBE) has become a valuable tool for monitoring the use of novel psychoactive substances (NPS) at the population level, providing objective and near-real-time data that complements traditional epidemiological sources like surveys and seizure data. ucm.esoas.org This approach analyzes raw wastewater for drug residues to estimate the collective consumption of a substance within a specific community. oas.org

Several WBE studies across Europe and Australia have included buphedrone in their panel of targeted NPS. A large-scale European study in 2016 and 2017, covering 22 cities in 14 countries, monitored for buphedrone among other NPS. ucm.es While substances like methcathinone (B1676376) and mephedrone were more frequently detected, the inclusion of buphedrone highlights its relevance in the European drug landscape. ucm.es

In Slovakia, a WBE study conducted in nine cities between 2017 and 2018 detected buphedrone, along with four other NPS, in the low ng/L range. nih.gov This study demonstrated the utility of WBE in providing the first real estimates of NPS occurrence in the country. nih.gov Similarly, a study in Australia from February 2022 to February 2023 detected buphedrone in wastewater samples from up to 57 catchments, confirming its use in the Australian population. nih.govuq.edu.aunewswise.com

These studies underscore the strength of WBE in detecting the presence of low-prevalence drugs like buphedrone and monitoring spatial and temporal trends in their use. ucm.esnih.gov The data gathered through WBE can serve as an early warning system for the emergence or resurgence of specific NPS in different geographical areas. nih.govnewswise.com

Table 2: Detection of Buphedrone in Wastewater

Prevalence in Forensic Samples

The prevalence of buphedrone in forensic samples, such as blood and urine, provides direct evidence of its consumption and impact. Toxicological analysis in clinical and forensic casework reveals patterns of use, co-ingestion with other substances, and concentrations associated with various circumstances.

A 2013 report from Poland detailed two case studies involving buphedrone. nih.gov In the first case, a driver who died in a traffic accident was found to have a buphedrone concentration of 127 ng/mL in his blood. nih.gov In the second case, a man arrested for drug possession had a blood concentration of 3 ng/mL. nih.gov These cases highlight the presence of buphedrone in situations with legal and public safety implications.

A broader review of forensic casework in Poland from 2012 to 2014 found buphedrone in 3 out of 112 cases that were positive for NPS. researchgate.net This suggests a relatively low prevalence compared to other cathinones like 3-MMC and α-PVP during that period. researchgate.net In the United States, a study analyzing 34,561 random urine samples found that 37 (0.11%) were positive for buphedrone and/or its metabolites. soft-tox.org

More recently, a 2023 study of hair samples from individuals diagnosed with substance use disorder in Bologna, Italy, detected buphedrone as the only NPS among the cohort, although specific prevalence numbers were not detailed in the abstract. nih.gov The detection of buphedrone in biological samples from drivers, individuals with substance use disorders, and in post-mortem investigations underscores the need for its inclusion in routine toxicological screening. nih.govresearchgate.netnih.govojp.gov

Table 3: this compound Prevalence in Forensic Samples

Theoretical Models, Computational Approaches, and Future Research Trajectories

Computational Chemistry and Molecular Modeling for Buphedrone (B1655700) Hydrochloride

Computational chemistry and molecular modeling have become indispensable tools for elucidating the structure-activity relationships (SAR) of synthetic cathinones like Buphedrone. These in silico methods provide insights into the physicochemical properties and molecular interactions that govern the biological activity of these compounds.

One of the primary computational approaches is Density Functional Theory (DFT) , which is used to calculate various quantum mechanical descriptors. These descriptors, including polarizability, electron affinity, ionization potential, chemical hardness, and electronegativity, help to understand the reactive nature of the molecules. tandfonline.comresearchgate.net For instance, studies on cathinone (B1664624) analogues have utilized DFT to correlate these physicochemical properties with their observed biological activities. researchgate.net Molecular electrostatic potential maps generated through these calculations can reveal the regions of a molecule that are most likely to engage in electrostatic interactions with biological targets. tandfonline.com

Molecular docking is another critical computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. tandfonline.com In the context of Buphedrone and its analogues, docking studies are often focused on their interaction with monoamine transporters, such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). tandfonline.comresearchgate.net These simulations can identify key amino acid residues within the binding pocket that are crucial for the interaction and can help explain the compound's potency and selectivity. tandfonline.comresearchgate.net For example, docking studies on various synthetic cathinones have identified specific residues like Phe76, Ala77, and Asp79 in the human dopamine transporter (hDAT) binding pocket. tandfonline.comresearchgate.net

To further validate the findings from docking studies, Molecular Dynamics (MD) simulations are employed. tandfonline.comresearchgate.net MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding and the conformational changes that may occur. researchgate.net These simulations have been used to study the stability of synthetic cathinone complexes with hDAT, revealing that certain analogues form more stable complexes than others, which may correlate with their psychoactive potency. researchgate.net

These computational models are instrumental in understanding the fundamental properties of Buphedrone Hydrochloride and guiding further research.

Predictive Pharmacological Modeling for Analogues

The rapid proliferation of Buphedrone analogues necessitates the use of predictive models to forecast their pharmacological and toxicological profiles. These models are crucial for anticipating the potential public health risks associated with emerging NPS.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of predictive modeling. QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. tandfonline.com By analyzing a dataset of known cathinone analogues and their activities, QSAR models can predict the potency and efficacy of new, uncharacterized analogues based on their structural features. tandfonline.com Various quantum chemical properties are utilized in these studies to establish a correlation with biological activity. tandfonline.com

ADMET (Administration, Distribution, Metabolism, Excretion, and Toxicity) prediction is another vital in silico tool. These models use the chemical structure of a compound to predict its pharmacokinetic and toxicological properties. tandfonline.comresearchgate.net For synthetic cathinones, ADMET predictions can estimate properties like blood-brain barrier permeability, gastrointestinal absorption, and potential for hepatotoxicity. tandfonline.comtandfonline.com For example, ADMET analyses have suggested that certain groups of synthetic cathinones have a higher probability of permeating the blood-brain barrier, which is a critical factor for their central nervous system effects. tandfonline.comresearchgate.net

These predictive models, while not a substitute for experimental testing, are invaluable for prioritizing which emerging analogues warrant more intensive investigation.

Identification and Characterization of Emerging Buphedrone Analogues

The clandestine nature of NPS production results in a constantly evolving market of new Buphedrone analogues. The timely identification and structural characterization of these compounds are paramount for forensic and clinical toxicology. nih.govkcl.ac.uk

The process often begins with the analysis of seized materials, which can be in the form of powders, crystals, or impregnated on other materials. kcl.ac.uknih.gov A variety of analytical techniques are employed in a complementary fashion to achieve unambiguous identification. kcl.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of seized NPS. nih.govspectroscopyonline.comresearchgate.net The electron ionization (EI) mass spectra of cathinones typically show characteristic fragmentation patterns, including the formation of an iminium ion as the dominant base peak. kcl.ac.ukojp.gov However, isomeric compounds can sometimes produce very similar mass spectra, making definitive identification challenging with GC-MS alone. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), offers enhanced selectivity and sensitivity. spectroscopyonline.comuniroma1.itojp.gov LC-MS/MS methods are widely used for the detection of cathinones in biological matrices. nih.gov High-resolution mass spectrometry provides accurate mass measurements, which can help to determine the elemental composition of an unknown compound and its fragments. ojp.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (both one- and two-dimensional) is a powerful tool for the definitive structural elucidation of new compounds, especially when reference standards are not available. kcl.ac.uknih.govresearchgate.net NMR provides detailed information about the connectivity of atoms within a molecule.

Fourier-Transform Infrared (FTIR) spectroscopy can also be used for characterization, with the carbonyl stretch being a characteristic feature for cathinones. kcl.ac.ukresearchgate.net

The table below summarizes some identified Buphedrone analogues and related compounds:

| Compound Name | Structural Modification | Molecular Weight ( g/mol ) | Key Properties |

|---|---|---|---|

| This compound | α-ethyl, N-methyl | 213.7 | Stimulant effects, high solubility in methanol. |

| 3-Methylbuphedrone | Methyl substitution at the β-position | 227.8 | Enhanced lipophilicity. |

| 4-Fluoro-Buphedrone | Para-fluoro substitution on the phenyl ring | 231.7 | Increased metabolic stability. |

| N-Propyl Buphedrone | N-propyl substitution | 241.8 | Potentially extended half-life. |

| [2H5]-Buphedrone HCl | Deuterium labeling at five positions | 218.7 | Isotopic purity for use as an internal standard. |

| Metaphedrine HCl | 3-methyl substitution on the phenyl ring | 215.7 | Structural isomer of methamphetamine. |

This table is for informational purposes and is based on available data.

Development of Advanced Analytical Techniques for NPS Detection

The ever-changing landscape of NPS presents significant analytical challenges, driving the development of more sophisticated and rapid detection methods. nih.govchromatographyonline.com

Hyphenated chromatographic techniques , such as GC-MS and LC-MS, remain the gold standard in forensic laboratories for the detection and quantification of NPS in both seized materials and biological samples. spectroscopyonline.comuniroma1.itswan.ac.uknih.gov The development of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS) has allowed for high-throughput screening of a large number of NPS in a single analytical run. uniroma1.it

High-Resolution Mass Spectrometry (HRMS) , such as time-of-flight (TOF) and Orbitrap-based systems, is increasingly being used for the non-targeted screening of NPS. researchgate.net The ability of HRMS to provide accurate mass data allows for the retrospective analysis of samples for newly emerged threats. researchgate.net

There is also a growing interest in the development of rapid, portable, and field-based detection methods . uts.edu.aueuropa.eu Techniques like Raman spectroscopy are being explored for the in-field identification of NPS, which could provide law enforcement with a quick and non-destructive testing method. europa.eu Colorimetric tests are also being developed for the rapid detection of synthetic cathinones, offering a simple and portable screening tool. uts.edu.au

The table below outlines some of the advanced analytical techniques used for the detection of Buphedrone and its analogues:

| Analytical Technique | Application | Advantages |

|---|---|---|

| GC-MS | Identification in seized materials and biological samples. | Well-established, extensive libraries for comparison. spectroscopyonline.comnih.gov |

| LC-MS/MS | Quantification in biological fluids (blood, urine, oral fluid). | High sensitivity and selectivity. uniroma1.itnih.gov |

| HRMS (e.g., LC-QTOF) | Non-targeted screening, identification of novel analogues. | Accurate mass measurements, retrospective analysis. ojp.govresearchgate.net |

| NMR Spectroscopy | Definitive structural elucidation of new compounds. | Provides detailed structural information. kcl.ac.uknih.gov |

| Raman Spectroscopy | Potential for in-field, non-destructive testing. | Rapid identification, portability. europa.eu |

This table is for informational purposes and is based on available data.

Methodological Innovations in Preclinical Pharmacological and Toxicological Research